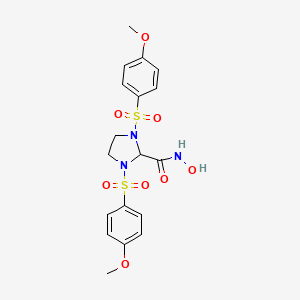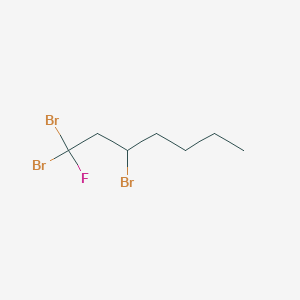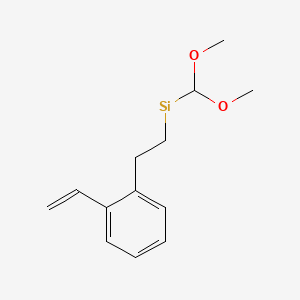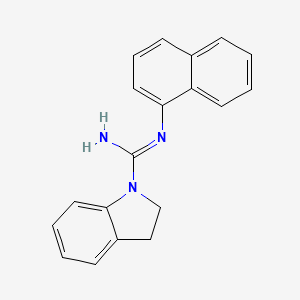
Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds that have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This particular compound is characterized by the presence of a diphenylmethyl group, a methyl group, and a pyrrolidinyl group attached to the quinazoline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzonitrile with guanidine under heating conditions to form the quinazoline core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups.
Applications De Recherche Scientifique
Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can interfere with cancer cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxalines: Another class of nitrogen-containing heterocycles with similar biological activities.
Benzimidazoles: Compounds with a benzimidazole core that exhibit a wide range of pharmacological properties.
Uniqueness
Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diphenylmethyl group, in particular, enhances its lipophilicity and potential interactions with biological targets.
Propriétés
Numéro CAS |
282538-21-0 |
|---|---|
Formule moléculaire |
C26H25N3 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
2-benzhydryl-6-methyl-4-pyrrolidin-1-ylquinazoline |
InChI |
InChI=1S/C26H25N3/c1-19-14-15-23-22(18-19)26(29-16-8-9-17-29)28-25(27-23)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-7,10-15,18,24H,8-9,16-17H2,1H3 |
Clé InChI |
LGVYRIGEYJHTJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N=C2N3CCCC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate](/img/structure/B12576004.png)

![N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine](/img/structure/B12576013.png)



![6-Hydroxy-5-methyl-1,4-dipentyl-2,4-dihydro-1H-pyrrolo[3,2-b]pyridin-1-ium](/img/structure/B12576045.png)
![4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol](/img/structure/B12576046.png)

![Diethyl [1-(benzyloxy)ethenyl]phosphonate](/img/structure/B12576072.png)
![4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12576087.png)
![2-{[(Oxan-2-yl)oxy]methyl}benzonitrile](/img/structure/B12576091.png)

